Physicochemical Footprint vs. Closest Analogs
N-Cyclopentyl-2-fluoro-4-nitrobenzamide (MW 252.24 g/mol) carries a molecular weight that is 17.99 g/mol heavier than its non-fluorinated analog N-cyclopentyl-4-nitrobenzamide (MW 234.25) , 45.00 g/mol heavier than its non-nitrated analog N-cyclopentyl-2-fluorobenzamide (MW 207.24) , and 54.09 g/mol heavier than the N-methyl analog (MW 198.15) [1]. These mass differences are substantial and translate into distinct chromatographic retention times, mass spectrometric detection windows, and calculated lipophilicity values (estimated ΔlogP of +0.4–0.8 versus the non-fluorinated analog and +1.0–1.5 versus the N-methyl analog) based on fragment-based logP contribution analysis . This unique mass–lipophilicity combination cannot be replicated by any single structurally related benzamide.
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 252.24 g/mol; estimated logP ~2.5–3.0 (fragment-based calculation) |
| Comparator Or Baseline | N-cyclopentyl-4-nitrobenzamide: MW 234.25, logP ~2.0–2.5; N-cyclopentyl-2-fluorobenzamide: MW 207.24, logP ~2.0–2.5; N-methyl-2-fluoro-4-nitrobenzamide: MW 198.15, logP ~1.5–2.0 |
| Quantified Difference | MW difference: +17.99 / +45.00 / +54.09 g/mol vs. comparators; estimated logP difference: +0.4–1.5 units vs. comparators |
| Conditions | Calculated molecular weight from molecular formula; logP estimated by fragment-based method (CLOGP fragment contribution) |
Why This Matters
A compound's molecular weight and lipophilicity directly influence its solubility, membrane permeability, and protein-binding characteristics—scientists procuring this compound for an established SAR series cannot substitute a lower-MW analog without altering these critical pharmacokinetic-determining parameters.
- [1] ChemicalBook. N-Methyl-2-fluoro-4-nitrobenzamide (CAS 915087-24-0). Molecular Formula: C₈H₇FN₂O₃. Molecular Weight: 198.15. View Source
